2,6-Dioxaspiro[4.5]decan-9-amine
Description
Significance of Spirocyclic Systems in Chemical Research
Spirocycles are bicyclic organic compounds where the two rings are connected by a single, shared atom known as the spiro atom. This unique structural feature imparts a high degree of three-dimensionality and conformational rigidity compared to their linear or fused-ring counterparts.
The primary advantage of spirocyclic systems in chemical research, particularly in drug discovery, is their inherent three-dimensional character. tandfonline.com This allows for the projection of functional groups into distinct vectors in space, which can lead to more specific and potent interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes. tandfonline.comrsc.org The increased fraction of sp3-hybridized carbons (a measure known as Fsp3) in spirocycles is often correlated with greater success in clinical development, partly due to improved physicochemical properties such as solubility and metabolic stability. bldpharm.com
Furthermore, spirocyclic motifs are prevalent in a wide range of natural products, which have evolved to interact with biological systems. tandfonline.comresearchgate.net This has led to spirocycles being considered "privileged scaffolds" in medicinal chemistry—structural frameworks that are capable of binding to multiple biological targets. rsc.org Their rigid nature can also be advantageous in materials science, providing well-defined and stable scaffolds for the construction of novel polymers and functional materials.
Overview of Dioxaspiro[4.5]decane Architectures
The 2,6-dioxaspiro[4.5]decane structure is a specific type of spiroketal where a five-membered ring (tetrahydrofuran) and a six-membered ring (tetrahydropyran) are joined at a spirocyclic carbon, which is also flanked by two oxygen atoms. Spiroketals are a significant class of compounds found in numerous natural products, including insect pheromones, antibiotics, and marine toxins. nih.govrsc.org
The synthesis of spiroketals can be challenging, often requiring stereoselective methods to control the configuration of the spirocenter. nih.gov However, the thermodynamic stability of the resulting spiroketal, often governed by the anomeric and gauche effects, can favor the formation of a specific isomer. nih.gov Common synthetic strategies involve the acid-catalyzed cyclization of a hydroxyketone or a related precursor. nih.gov More advanced methods utilize transition-metal catalysis or organocatalysis to achieve high levels of enantioselectivity. researchgate.netnih.gov
The 2,6-dioxaspiro[4.5]decane system, with its combination of five- and six-membered rings, presents a specific conformational profile that can be exploited in the design of molecules with defined shapes and polarities. The two oxygen atoms act as hydrogen bond acceptors, influencing the molecule's solubility and binding properties.
Research Trajectories for Aminated Spiroketals
The introduction of an amine group onto a spiroketal scaffold, as seen in 2,6-Dioxaspiro[4.5]decan-9-amine, creates a bifunctional molecule with expanded potential in chemical synthesis and applications. The amine group introduces basicity and nucleophilicity, and it can serve as a handle for further chemical modifications.
Research into aminated spiroketals is driven by several potential applications:
Medicinal Chemistry: The amine group can form salt bridges with acidic residues in protein binding sites, enhancing binding affinity and selectivity. The combination of the rigid spiro-framework and a flexible amino group can be a powerful strategy for designing new therapeutic agents. bldpharm.comresearchgate.net For instance, spiro-azacycles (spirocycles containing nitrogen) are a major class of bioactive compounds found in all phases of drug development. rsc.org
Asymmetric Catalysis: Chiral aminated spiroketals can serve as ligands for metal catalysts or as organocatalysts themselves. The rigid backbone of the spiroketal can create a well-defined chiral environment around the catalytic center, potentially leading to high enantioselectivities in chemical reactions.
Materials Science: The amine functionality allows these molecules to be incorporated into polymers such as polyamides or polyurethanes. The rigid spiroketal core could impart desirable thermal or mechanical properties to the resulting materials.
The synthesis of aminated spiroketals can be approached in several ways. One common method is the reductive amination of a corresponding spiroketal ketone. aminer.org Alternatively, the amine functionality could be introduced prior to the spiroketalization step. Recent developments have focused on synergistic catalytic methods, such as combining photocatalysis and organocatalysis, to construct complex aminated spirocyclic systems with high stereoselectivity. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dioxaspiro[4.5]decan-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-1-3-11-8(5-7)2-4-10-6-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTVRYAQXUEGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOC2)CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343024-86-1 | |
| Record name | 2,6-dioxaspiro[4.5]decan-9-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,6 Dioxaspiro 4.5 Decan 9 Amine and Its Derivatives
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of the target molecule, 2,6-Dioxaspiro[4.5]decan-9-amine, suggests that the primary amine can be installed late in the synthesis. The most straightforward disconnection is the C-N bond, leading back to a ketone precursor, 2,6-Dioxaspiro[4.5]decan-9-one. This ketone already contains the desired spirocyclic core.
Further disconnection of the spiroketal precursor, 2,6-Dioxaspiro[4.5]decan-9-one, reveals its constituent parts: a cyclic ketone and a diol. Specifically, the spiroketal can be envisioned as arising from the reaction of 1,4-cyclohexanedione (B43130) with a suitable 1,2-diol, such as ethylene (B1197577) glycol, though for the 2,6-dioxaspiro system, a different diol or a hydroxy-epoxide precursor would be required. A more plausible precursor for the 2,6-dioxaspiro[4.5]decane system is a dihydroxy ketone, which can undergo intramolecular spiroketalization.
Classical and Modern Approaches to the Spirocyclic Core
The construction of the 2,6-Dioxaspiro[4.5]decane framework is a critical step in the synthesis of the target amine.
Formation of the Dioxaspiro[4.5]decane Framework
The formation of spiroketals is a well-established transformation in organic synthesis. For the closely related 1,4-Dioxaspiro[4.5]decan-8-one, a common synthetic intermediate, the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions is a standard procedure. chemicalbook.com For the specific 2,6-Dioxaspiro[4.5]decane system, an intramolecular cyclization of a suitably functionalized precursor is a more likely route. For instance, an acid-mediated spiroketalization of a dihydroxyketone can lead to the desired spirocyclic core. rsc.org
A general approach to oxa-spirocycles involves the iodocyclization of unsaturated alcohols. While not directly applied to this compound in the reviewed literature, this methodology provides a versatile entry to various oxa-spirocyclic cores.
Introduction of the Amine Functionality
With the spirocyclic ketone in hand, the next crucial step is the introduction of the amine group at the C-9 position. This can be achieved through several methods, primarily involving the reduction of a suitable precursor or through direct amination.
A common and effective method for introducing an amine is through the reduction of a ketone or a nitro compound.
Reductive Amination of the Ketone: The most direct route to this compound from the corresponding ketone is reductive amination. This reaction typically involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. This method is widely used for its efficiency and the availability of the ketone precursor. purdue.edu
| Precursor | Reagents and Conditions | Product |
| 2,6-Dioxaspiro[4.5]decan-9-one | 1. NH3 or NH4OAc; 2. NaBH3CN or H2, Pd/C | This compound |
Reduction of a Nitro Precursor: An alternative strategy involves the introduction of a nitro group, which can then be reduced to the amine. While this adds steps to the synthesis, the reduction of nitro compounds to amines is a very reliable transformation. This could be achieved by nitration of a suitable precursor, followed by reduction. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H2 with Pd/C, PtO2, or Raney Nickel), or chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/AcOH).
Directly converting a C-H bond to a C-N bond is an attractive and atom-economical approach. While challenging, several methods for direct amination have been developed. researchgate.net For spirocyclic systems, these methods are less common but represent a frontier in synthetic methodology. Catalytic C-H amination reactions, often employing transition metal catalysts such as rhodium or palladium, could potentially be applied to a precursor of 2,6-Dioxaspiro[4.5]decane. However, controlling the regioselectivity of such a reaction on the spirocyclic scaffold would be a significant challenge.
Stereoselective Synthesis of this compound Enantiomers
The development of methods for the asymmetric synthesis of chiral spirocycles is a highly active area of research, driven by the importance of enantiomerically pure compounds in pharmacology. mdpi.comumn.edu For this compound, which possesses a chiral center at the spiro-carbon and potentially at C-9 depending on the substitution pattern, controlling the stereochemistry is of paramount importance.
One strategy for achieving an enantioselective synthesis is through the asymmetric reduction of the precursor ketone, 2,6-Dioxaspiro[4.5]decan-9-one. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, can facilitate the enantioselective reduction of the intermediate imine formed during reductive amination. whiterose.ac.uk
Another powerful approach is the use of chiral auxiliaries. For example, a chiral amine could be used in the reductive amination, leading to a diastereomeric mixture that could be separated, followed by removal of the chiral auxiliary.
Furthermore, the asymmetric synthesis of the spiroketal core itself can establish the initial stereocenter. rsc.org For instance, an enantioselective intramolecular cyclization could yield an enantiomerically enriched spiroketone, which could then be converted to the desired amine enantiomer. Recent advances in organocatalysis have also provided powerful tools for the enantioselective synthesis of spirocyclic compounds. whiterose.ac.uk
| Stereoselective Method | Description | Potential Application |
| Asymmetric Reductive Amination | Use of a chiral catalyst or a chiral ammonia equivalent to reduce the imine intermediate enantioselectively. | Direct formation of enantiomerically enriched this compound from the ketone. |
| Resolution of Racemic Amine | Formation of diastereomeric salts with a chiral acid, followed by separation and liberation of the enantiomerically pure amine. | Separation of a racemic mixture of this compound. |
| Asymmetric Synthesis of the Spiroketone | Enantioselective formation of the spirocyclic ketone precursor using a chiral catalyst or auxiliary. | Establishes the chirality early in the synthesis, which is then carried through to the final amine product. |
Chiral Auxiliary and Catalyst-Controlled Approaches
The asymmetric synthesis of molecules like this compound heavily relies on methods that can precisely control the three-dimensional arrangement of atoms, particularly at the stereogenic spirocyclic center and the carbon bearing the amine group. Chiral auxiliaries and asymmetric catalysis are cornerstone strategies for achieving this stereocontrol.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more reactions. researchgate.net This strategy involves attaching an enantiomerically pure auxiliary to an achiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield an enantiomerically enriched product. For the synthesis of chiral amines, auxiliaries such as pseudoephedrine and tert-butanesulfinamide have proven effective. researchgate.net While a specific application to this compound is not detailed in readily available literature, a conceptual approach can be proposed. This would involve a precursor ketone, 2,6-dioxaspiro[4.5]decan-9-one, which could be reacted with a chiral auxiliary to form a chiral imine or enamine, followed by a diastereoselective reduction to install the C9-amine with a specific stereochemistry.
Transition-metal catalysis offers a more atom-economical approach to asymmetric synthesis. researchgate.net Catalytic asymmetric hydrogenation of imines, enamines, and related unsaturated nitrogen-containing compounds is a powerful method for producing chiral amines. researchgate.net Similarly, catalyst-controlled approaches can be envisioned for the synthesis of the 2,6-dioxaspiro[4.5]decane core itself. For instance, transition metals like gold, palladium, or indium can catalyze the spiroketalization of appropriate alkynyl diols under mild conditions, which can be an alternative to traditional acid-catalyzed cyclization. researchgate.net
A recent study by Wang's research group detailed a diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones using a synergistic approach combining photocatalysis and organocatalysis. mdpi.com This [3+2] cycloaddition of cyclopropylamines with olefins, catalyzed by a BINOL-derived phosphoric acid, achieved high diastereoselectivity (up to 99:1), demonstrating a modern catalyst-controlled method to construct a related amino-spiro[4.5]decane framework. mdpi.com Such a strategy could potentially be adapted for the synthesis of the 2,6-dioxaspiro isomer.
Table 1: Comparison of Catalytic Approaches for Related Spiro-Amine Synthesis
| Catalytic System | Substrates | Product Type | Diastereoselectivity (dr) | Yield | Reference |
|---|---|---|---|---|---|
| Photocatalysis + Chiral Phosphoric Acid | 2-methylene-tetrahydronaphtalene-1-ones + N-cyclopropylanilines | 2-amino-spiro[4.5]decane-6-ones | up to 99:1 | up to 88% | mdpi.com |
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic synthesis integrates the strengths of chemical synthesis for scaffold construction with the high selectivity of enzymatic transformations for specific modifications. nih.govresearchgate.net This approach is particularly valuable for creating complex, stereopure molecules like pharmaceuticals and natural products. nih.gov An enzymatic step can introduce chirality with exceptional precision, often under mild, environmentally benign conditions. researchgate.net
For a target like this compound, a chemo-enzymatic route could involve the chemical synthesis of a prochiral or racemic spiroketal precursor, followed by an enzymatic resolution or desymmetrization. For example, enzymes such as lipases are commonly used for the kinetic resolution of racemic alcohols or amines via selective acylation. A chemically synthesized racemic this compound could potentially be resolved using such a method.
Alternatively, an enzyme could be used to install the amine group itself. Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. A hypothetical chemo-enzymatic pathway could start with the chemical synthesis of 2,6-dioxaspiro[4.5]decan-9-one. This spiroketone could then serve as a substrate for a stereoselective transaminase, yielding the enantiomerically pure (R)- or (S)-2,6-dioxaspiro[4.5]decan-9-amine, depending on the specific enzyme used. The integration of enzymatic catalysis with chemical synthesis offers a powerful strategy for efficient and selective production. nih.gov
A relevant example is the chemo-enzymatic synthesis of 7-methyl-1,6-dioxaspiro[4.5]decane isomers, where enzymatic reactions were employed to achieve the desired chirality, highlighting the feasibility of using enzymes to control stereochemistry in spiroketal systems. acs.org
Novel Synthetic Routes and Process Optimization
The development of novel synthetic routes focuses on improving efficiency, reducing step counts, and enhancing stereoselectivity. For spiroketal amines, this includes the use of domino reactions, organocatalysis, and photocatalysis.
Domino or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient process optimization strategy. A palladium-catalyzed domino reaction has been reported for the one-step synthesis of diazaspiro[4.5]decane scaffolds, forming three new carbon-carbon bonds in the process. nih.gov The development of a similar cascade reaction that forms the 2,6-dioxaspiro[4.5]decane core and incorporates the amine functionality would be a significant advancement.
Modern organocatalysis provides metal-free alternatives for asymmetric synthesis. researchgate.net The previously mentioned synthesis of 2-amino-spiro[4.5]decane-6-ones via a combination of photocatalysis and a chiral phosphoric acid catalyst is a prime example of a novel, metal-free approach that achieves high stereoselectivity. mdpi.com This method is noted for its mild conditions and 100% atom economy of the substrates, aligning with the principles of green chemistry. mdpi.com
Process optimization also involves exploring different starting materials and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. For instance, the synthesis of 1,4-dioxaspiro[4.5]decan-8-one was significantly optimized by selecting acetic acid as a catalyst over other acids, which reduced the reaction time from 15 hours to 11 minutes and increased the yield. While this pertains to a different isomer, the principle of catalyst and condition screening is universally applicable to the synthesis of this compound.
Future synthetic efforts towards this compound and its derivatives will likely focus on these novel strategies to enable scalable and stereocontrolled access to these pharmaceutically relevant compounds. google.com
Reactivity and Derivatization of 2,6 Dioxaspiro 4.5 Decan 9 Amine
Reactions at the Amine Nitrogen Center
The primary amine group is the most prominent functional group in 2,6-Dioxaspiro[4.5]decan-9-amine, making it a focal point for a variety of chemical transformations. Its nucleophilic character allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, providing a gateway to a diverse range of derivatives.
Alkylation and Acylation Reactions
The nitrogen atom of the primary amine in this compound is nucleophilic and readily undergoes alkylation and acylation reactions. These reactions are fundamental in modifying the compound's structure and properties.
Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through reactions with alkyl halides or other alkylating agents. While specific examples for this compound are not extensively documented in publicly available literature, the principles of amine alkylation are well-established. For instance, related compounds such as N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)amines have been synthesized via alkylation of the corresponding primary amine with substituted phenoxyethyl bromides in the presence of a base like potassium carbonate and a catalyst such as potassium iodide. unimore.it This suggests that similar conditions would be effective for the alkylation of this compound. The reaction typically proceeds via an SN2 mechanism.
Acylation: Acylation of the amine with acyl chlorides or anhydrides is a straightforward method to introduce acyl groups, forming amides. This reaction is generally high-yielding and can be carried out under mild conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Amide and Urethane Formation
The formation of amides and urethanes represents a significant class of reactions for this compound, enabling the linkage of this spirocyclic motif to a wide array of other molecules, including carboxylic acids, amino acids, and other bioactive scaffolds.
Amide Formation: The reaction of this compound with carboxylic acids, typically activated in situ, leads to the formation of a stable amide bond. Common activating agents include carbodiimides (e.g., DCC, EDC) or the use of acyl chlorides. For example, the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides has been achieved through palladium-catalyzed aminocarbonylation, highlighting a sophisticated method for amide bond formation involving a spirocyclic amine precursor. researchgate.net
Urethane Formation: Urethanes, or carbamates, can be synthesized by reacting the amine with chloroformates or isocyanates. These derivatives are of interest in medicinal chemistry and materials science. The reaction with an isocyanate is typically a direct addition, while the reaction with a chloroformate proceeds with the elimination of hydrogen chloride.
A summary of representative reagents for amine functionalization is presented in the table below.
| Reagent Class | Specific Reagent Example | Product Functional Group |
| Alkyl Halide | Ethyl bromide | Secondary Amine |
| Acyl Chloride | Acetyl chloride | Amide |
| Carboxylic Acid (with coupling agent) | Benzoic acid + EDC | Amide |
| Isocyanate | Phenyl isocyanate | Urethane |
| Chloroformate | Ethyl chloroformate | Urethane |
Heterocycle Annulation via the Amine Moiety
The primary amine of this compound serves as a key building block for the construction of various nitrogen-containing heterocyclic systems. Through reactions with bifunctional electrophiles, the amine can be incorporated into new ring structures, a process known as annulation.
For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring, while reaction with a γ-ketoester could yield a pyrrolidone. Although specific examples of heterocycle annulation starting directly from this compound are not readily found in the literature, the synthetic utility of primary amines in such transformations is a cornerstone of heterocyclic chemistry. The synthesis of 2-azaspiro[4.5]deca-6,9-dien-8-ones through a three-component condensation involving an amine, an aldehyde, and a nitrile showcases the potential for spirocyclic amines in complex heterocycle synthesis. researchgate.net
Transformations Involving the Spirocyclic Ether Linkages
Research on related 1,4-dioxaspiro[4.5]decane systems derived from oleic acid for biolubricant applications has shown that the spiroketal moiety can be formed and remains stable under the investigated reaction and application conditions. researchgate.net This suggests a reasonable degree of stability for the spirocyclic ether linkages in this compound under non-acidic conditions.
Functionalization of the Decane (B31447) Ring System
Beyond the amine group, the decane ring system itself presents opportunities for further functionalization, although this is generally more challenging due to the presence of unactivated C-H bonds. However, strategic approaches can be employed to introduce new functional groups onto the cyclohexane (B81311) portion of the spirocycle.
For instance, if a ketone precursor to the amine is available, α-functionalization of the ketone could be a viable strategy before the introduction of the amine. Studies on the epoxidation and subsequent ring-opening of related 1-oxaspiro[4.5]decan-2-ones have demonstrated that the cyclohexane ring can be extensively functionalized. researchgate.net These methodologies could potentially be adapted to derivatives of this compound.
Stability and Degradation Pathways
The stability of this compound is a critical consideration for its synthesis, storage, and application. As previously mentioned, the primary degradation pathway is likely to involve the acid-catalyzed hydrolysis of the spiroketal. The presence of the amine group could potentially influence this process, as protonation of the amine under acidic conditions might affect the electronic environment of the spiroketal.
The compound's stability can be inferred from its commercial availability, which suggests it is sufficiently stable for storage and handling under standard laboratory conditions. myskinrecipes.comcymitquimica.com However, specific studies detailing its degradation under various conditions (e.g., thermal, photochemical, oxidative) are not widely reported.
Advanced Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For 2,6-Dioxaspiro[4.5]decan-9-amine, NMR studies would be crucial for understanding the orientation of the amine group and the conformational preferences of the two rings.
1H-NMR and 13C-NMR Assignments
The 1H-NMR spectrum of this compound is expected to show distinct signals for the protons on the tetrahydrofuran (B95107) and cyclohexane (B81311) rings. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen atoms and the amine group. The proton on the carbon bearing the amine group (C9-H) would likely appear as a multiplet, with its chemical shift dependent on the solvent and the protonation state of the amine.
The 13C-NMR spectrum provides information on the carbon framework of the molecule. The spiro carbon (C5) is a unique quaternary carbon and would likely resonate in the range of 90-110 ppm, a characteristic chemical shift for spiroketal carbons. The carbons bonded to oxygen (C1, C3, C7) would also exhibit downfield shifts. The carbon attached to the nitrogen (C9) would be influenced by the electron-withdrawing nature of the amine group.
Table 1: Predicted 1H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1, H7 | 3.5 - 4.0 | m |
| H3 | 3.5 - 4.0 | m |
| H4, H8, H10 | 1.5 - 2.0 | m |
| H9 | 2.8 - 3.2 | m |
Table 2: Predicted 13C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1, C7 | 60 - 70 |
| C3 | 60 - 70 |
| C4, C8, C10 | 20 - 40 |
| C5 (spiro) | 90 - 110 |
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the 1H and 13C signals and for determining the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the tracing of the proton connectivity within the tetrahydrofuran and cyclohexane rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, enabling the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary spiro carbon (C5) through its correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY would be critical in determining the relative stereochemistry, such as the axial or equatorial orientation of the amine group on the cyclohexane ring.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C8H15NO2), the molecular weight is 157.21 g/mol . The molecular ion peak ([M]+) in an electron ionization (EI) mass spectrum would be expected at m/z 157. As the molecule contains one nitrogen atom, the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule.
The fragmentation of this compound would likely proceed through several characteristic pathways for amines and ethers. Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines, which would involve the loss of an alkyl radical from the cyclohexane ring. Cleavage of the ether bonds in the tetrahydrofuran ring could also occur.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 157 | [C8H15NO2]+ (M+) | Molecular Ion |
| 142 | [M - NH]+ | Loss of the amino group |
| 128 | [M - C2H5]+ | Alpha-cleavage next to the amine |
| 100 | [M - C2H3O2]+ | Cleavage of the tetrahydrofuran ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-O bonds of the ether linkages.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm-1) | Intensity/Description |
|---|---|---|
| N-H stretch (primary amine) | 3300 - 3500 | Medium, two bands |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| N-H bend (primary amine) | 1590 - 1650 | Medium to strong |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. To date, no published crystal structure for this compound is available.
Should a suitable crystal be obtained, X-ray diffraction analysis would unequivocally determine the three-dimensional arrangement of the atoms, including the conformation of the six-membered and five-membered rings and the stereochemical relationship of the amine group relative to the spiro center. This would provide invaluable data for understanding the molecule's shape and potential intermolecular interactions, such as hydrogen bonding involving the amine and ether oxygens.
Chiroptical Spectroscopy (e.g., ECD/ORD) for Enantiomeric Purity and Absolute Configuration
This compound is a chiral molecule due to the spiro center at C5. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful tools for determining the enantiomeric purity and absolute configuration of chiral compounds.
An experimental ECD spectrum, when compared with a theoretically calculated spectrum for a known absolute configuration (e.g., (5R) or (5S)), could be used to assign the absolute configuration of the synthesized or isolated compound. The Cotton effects observed in the ECD spectrum are highly sensitive to the stereochemical environment of the chromophores, which in this case would be the n → σ* transitions of the amine and ether groups. Without experimental data, a definitive analysis cannot be performed, but these techniques would be essential for the complete stereochemical characterization of this compound.
Computational and Theoretical Studies of 2,6 Dioxaspiro 4.5 Decan 9 Amine
Quantum Chemical Calculations (e.g., DFT) for Geometry Optimization and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the 2,6-Dioxaspiro[4.5]decan-9-amine molecule. nih.govarxiv.org These calculations solve approximations of the Schrödinger equation to provide insights into the molecule's fundamental properties.
For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-31G(d,p) to achieve a good balance between accuracy and computational cost. arxiv.orgmdpi.com The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy, which corresponds to the most stable structure. nih.govjoaquinbarroso.com
Conformational Analysis and Energy Landscapes
The conformational flexibility of the two rings in the spiroketal system and the orientation of the amine substituent give rise to multiple possible conformers for this compound. A thorough conformational analysis is essential to identify the most stable, low-energy conformations that are likely to be present under experimental conditions.
A hypothetical conformational analysis of this compound would involve systematically rotating the rotatable bonds and exploring the different ring puckering possibilities. The energy of each resulting conformer would be calculated, allowing for the construction of a potential energy surface or energy landscape. This landscape would reveal the global minimum energy structure and the energy barriers between different conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Chair-Axial | 0.00 | Most stable conformer, amine group in axial position. |
| Chair-Equatorial | 1.5 | Amine group in equatorial position, slightly higher in energy. |
| Twist-Boat | 5.0 | Higher energy ring conformation. |
| Boat | 7.2 | Unstable ring conformation. |
Note: This table is illustrative and based on general principles of conformational analysis for similar structures. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. This would make the amine group the primary site for electrophilic attack, such as protonation. The LUMO is likely to be distributed across the C-O bonds of the spiroketal system.
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Quantum chemical calculations can provide the energies of these orbitals and visualize their spatial distribution.
Table 2: Predicted Frontier Molecular Orbital Properties for a Spiroketal Amine
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | 2.1 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.6 eV | Suggests a relatively high kinetic stability. |
Note: These values are hypothetical and representative for a similar spiroketal amine structure. Specific calculations are needed for this compound.
Spectroscopic Property Prediction (NMR, IR)
DFT calculations can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govyoutube.comnih.gov These predictions are valuable for structure elucidation and for interpreting experimental spectra.
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental data to confirm the proposed structure.
Similarly, by calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined, generating a theoretical IR spectrum. This can help in identifying the characteristic functional groups present in the molecule. For this compound, key vibrational modes would include the N-H stretching of the amine group, C-N stretching, and the characteristic C-O stretching of the spiroketal.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can offer deeper insights into its conformational flexibility and how it interacts with its environment, particularly with solvent molecules.
In an MD simulation, the molecule is placed in a simulated box, often filled with a solvent like water. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. This allows for the exploration of the conformational space and the study of dynamic processes that are not accessible through static quantum chemical calculations.
Key insights from MD simulations of this compound would include:
Conformational Dynamics: Observing the transitions between different chair and boat conformations of the rings and the rotation of the amine substituent.
Solvent Effects: Analyzing the hydrogen bonding patterns between the amine group and water molecules, as well as the interactions of the spiroketal oxygens with the solvent. This is crucial for understanding its solubility and behavior in solution.
Hydration Shell Structure: Characterizing the arrangement of water molecules in the immediate vicinity of the solute, which can influence its reactivity and interactions with other molecules.
In Silico Prediction of Reactivity and Reaction Mechanisms
Computational methods can be employed to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions. nih.govresearchgate.netresearchgate.net This can be achieved through various in silico techniques, including the analysis of the electronic structure and the simulation of reaction pathways.
The reactivity of the amine group can be assessed by calculating its proton affinity, which is the negative of the enthalpy change for the protonation reaction. A higher proton affinity indicates a stronger basicity. The nucleophilicity of the amine can also be evaluated by modeling its reaction with a model electrophile.
For the spiroketal moiety, its stability towards hydrolysis can be investigated by simulating the reaction pathway for the acid-catalyzed ring-opening. This would involve locating the transition state for the reaction and calculating the activation energy barrier. A high activation barrier would suggest that the spiroketal is relatively stable.
Structure-Based Ligand Design and Virtual Screening Applications (excluding human clinical context)
The spiroketal scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govmskcc.org The three-dimensional rigidity and defined exit vectors of the spiroketal core make it an attractive framework for the design of new bioactive compounds.
In the context of non-human applications, such as in veterinary medicine or as probes for biological research, this compound and its derivatives could be explored as potential ligands for various protein targets. Structure-based ligand design and virtual screening are computational techniques used to identify and optimize molecules that can bind to a specific biological target.
Structure-Based Ligand Design: If the three-dimensional structure of a target protein is known, new molecules can be designed in silico to fit into the binding site and make favorable interactions. The this compound scaffold could be used as a starting point, with modifications to the amine group or the spiroketal rings to enhance binding affinity and selectivity.
Virtual Screening: Large libraries of virtual compounds can be computationally screened against a target protein to identify potential "hits." A library of derivatives of this compound could be created and screened to find molecules with a high predicted binding affinity. These hits could then be synthesized and tested experimentally.
For instance, derivatives of the related 1,4-dioxaspiro[4.5]decane have been investigated as ligands for serotonin (B10506) receptors, demonstrating the potential of this class of compounds in modulating protein function. unimore.it
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5]decane |
Applications of 2,6 Dioxaspiro 4.5 Decan 9 Amine in Chemical Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
Chiral amines are fundamental components in stereoselective organic synthesis, serving as resolving agents, chiral auxiliaries, and key intermediates for pharmaceuticals and natural products. sigmaaldrich.com The compound 2,6-Dioxaspiro[4.5]decan-9-amine belongs to this critical class of molecules, with its utility significantly enhanced by the presence of the spiroketal moiety. Spiroketals are privileged structures found in numerous bioactive natural products, where they often act as rigid scaffolds to orient functional groups in a precise three-dimensional arrangement. mskcc.org
The synthesis of complex molecules often requires building blocks that offer stereochemical control and conformational rigidity. enamine.net The spirocyclic system of this compound provides a well-defined and sterically hindered backbone. This rigidity is crucial in asymmetric synthesis, where it can influence the stereochemical outcome of reactions at remote positions. The primary amine group serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex target molecules. For instance, the amine can be acylated, alkylated, or used in reductive amination to form new carbon-nitrogen bonds, extending the molecular framework.
The synthesis of analogs of potent biological agents often involves the use of such specialized building blocks. For example, related 1,4-dioxaspiro[4.5]decane derivatives have been used to synthesize potent 5-HT1A receptor agonists, demonstrating the utility of the spiroketal core in constructing neurologically active compounds. unimore.it The defined stereochemistry of chiral spiro-amines is essential as biological targets are themselves chiral, and a precise stereochemical match is often required for efficacy. enamine.net
Table 1: Key Features of this compound as a Chiral Building Block
| Feature | Description | Significance in Synthesis |
|---|---|---|
| Chiral Center | Possesses inherent chirality. | Enables the synthesis of enantiomerically pure target molecules. rsc.org |
| Spiroketal Core | A rigid bicyclic system with two rings joined at a single carbon. | Provides conformational rigidity and a defined 3D structure, influencing stereoselectivity. mskcc.org |
| Primary Amine | A reactive functional group (-NH2). | Acts as a versatile point for chemical modification and chain extension. sigmaaldrich.com |
| Dioxa-Functionality | The oxygen atoms in the spiroketal can influence solubility and hydrogen bonding. | Can improve physicochemical properties of the final molecule. |
Scaffold for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uknih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS aims to populate chemical space with a wide variety of molecular skeletons. cam.ac.uknih.gov Spirocycles are particularly attractive scaffolds for DOS because their inherent three-dimensionality provides a strong foundation for creating structurally novel compound libraries. mskcc.orgmorressier.com
This compound is an ideal starting scaffold for a DOS campaign. Its synthesis begins with a core structure that can be systematically elaborated. The primary amine serves as a key "branch point" for diversification. A multitude of reactions can be performed on this functional group to introduce appendage diversity, where different structural moieties are added around the common spiroketal core.
A typical DOS workflow using this scaffold might involve:
Appendage Diversification: Reacting the amine with a library of diverse building blocks such as carboxylic acids (to form amides), aldehydes or ketones (via reductive amination), or sulfonyl chlorides (to form sulfonamides).
Skeletal Diversification: Designing reactions that alter the core spiroketal structure itself, although this is more complex. More commonly, the diversity comes from the appendages attached to the rigid core.
The goal of such a synthesis is to generate a library where the members possess high skeletal and stereochemical diversity, increasing the probability of discovering a molecule with a novel biological function. mskcc.org The use of natural product-like scaffolds, such as the spiroketal, is a common strategy in DOS to explore biologically relevant chemical space. nih.govmorressier.com
Precursor for Advanced Organic Materials
The application of complex heterocyclic molecules is not limited to medicine; they are also finding use in materials science. While specific, widely documented applications of this compound in materials science are not prevalent in academic literature, its structure suggests potential utility. Commercial suppliers note its value in research for developing advanced polymers or coatings with specific properties due to its unique structure. myskinrecipes.com
Theoretically, the compound's bifunctional nature makes it a candidate for polymerization processes.
The primary amine can react with difunctional electrophiles (e.g., diacyl chlorides or diisocyanates) to form polyamides or polyureas.
The spiroketal unit, being relatively stable, would be incorporated into the polymer backbone, imparting rigidity and potentially unique thermal or mechanical properties to the resulting material.
Furthermore, the amine group can be used to functionalize the surfaces of existing materials. By grafting the molecule onto a polymer or inorganic substrate, the spiroketal moiety would be exposed on the surface, potentially altering surface properties like hydrophilicity, polarity, or interaction with biological systems.
Ligand and Catalyst Design Utilizing the Spiro Amine Scaffold
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer drugs. sigmaaldrich.com Chiral spirocycles have emerged as a privileged class of scaffolds for highly effective ligands. The rigid framework of a spirocycle creates a well-defined chiral pocket around a metal center, which is essential for high enantioselectivity in catalytic reactions.
The primary amine of this compound is a key functional group that can be readily transformed into various coordinating groups used in ligand design. For example, it could be converted into:
Phosphine-amines (P,N ligands): By reacting the amine with chlorophosphines.
Diamines: Through alkylation or acylation to introduce a second nitrogen donor.
Amine-alcohols: If synthesized from a precursor containing a protected alcohol.
These modified structures could then be used as chiral ligands for a variety of transition metals like rhodium, iridium, or palladium. The resulting metal complexes could potentially catalyze a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and aminations. The combination of the rigid spiroketal backbone and the newly installed coordinating atoms would dictate the ligand's bite angle and steric environment, which are crucial factors for catalytic activity and enantiocontrol. While specific ligands derived from this compound are not yet prominent in the literature, the principle is well-established with other chiral spiro-based ligands.
Mechanistic Studies of Biological Target Interactions
In Vitro Enzyme Inhibition Studies (e.g., Cholinesterase Inhibition Mechanisms)
There is currently no publicly available research detailing the in vitro inhibition of cholinesterases or other enzymes by 2,6-Dioxaspiro[4.5]decan-9-amine.
Receptor Binding and Modulation Studies (e.g., Serotonin (B10506) Receptors, Sphingosine (B13886) Kinases)
Specific studies on the binding and modulation of serotonin receptors or sphingosine kinases by this compound have not been reported in the reviewed literature. While related dioxaspiro compounds have been investigated for their affinity for serotonin receptors, this information is not directly applicable to the title compound.
Molecular modeling and ligand-target docking studies for this compound are not present in the available scientific literature. Such studies would be instrumental in predicting potential biological targets and understanding the molecular basis of its interactions.
A detailed structure-activity relationship (SAR) analysis for this compound has not been established due to the absence of studies on its biological activity and that of its close analogues.
Cellular Pathway Modulation at a Mechanistic Level (excluding phenotypic outcomes or toxicity)
There is no information available regarding the modulation of specific cellular pathways at a mechanistic level by this compound.
Development of Mechanistic Probes and Tools
The development of mechanistic probes or chemical tools derived from this compound has not been described in the literature.
Future Directions and Emerging Research Opportunities
Green Chemistry Approaches in 2,6-Dioxaspiro[4.5]decan-9-amine Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable starting materials, energy-efficient processes, and the minimization of hazardous waste. rsc.org The synthesis of complex molecules like this compound presents an opportunity to implement these principles from the outset.
Future research in the green synthesis of this spiroketal amine could focus on several key areas. One promising avenue is the use of biocatalysis , employing enzymes to carry out specific synthetic transformations with high selectivity and under mild conditions. acs.orgnih.gov For instance, enzymes could be utilized for the stereoselective formation of the spiroketal core or the introduction of the amine functionality. Another approach is the exploration of mechanochemical methods , which involve mechanical grinding to drive reactions, often in the absence of bulk solvents, leading to reduced waste and energy consumption. envirobiotechjournals.com Furthermore, the development of multicomponent domino reactions , where multiple chemical bonds are formed in a single synthetic operation, can significantly improve the atom economy and efficiency of the synthesis. nih.gov
| Green Chemistry Approach | Potential Application in this compound Synthesis | Key Advantages |
| Biocatalysis | Stereoselective spiroketalization or amination reactions. acs.org | High selectivity, mild reaction conditions, reduced use of protecting groups. |
| Mechanochemistry | Solvent-free or low-solvent synthesis of intermediates. envirobiotechjournals.com | Reduced solvent waste, lower energy consumption, potentially faster reactions. |
| Multicomponent Reactions | One-pot synthesis of the spiroketal amine from simpler precursors. nih.gov | Increased atom economy, reduced purification steps, higher overall efficiency. |
| Renewable Feedstocks | Utilization of bio-based starting materials for the carbon skeleton. rsc.org | Reduced reliance on fossil fuels, improved sustainability profile. |
Integration with Flow Chemistry and Automation
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. rsc.orgnih.gov For a molecule with the complexity of this compound, integrating flow chemistry and automation could revolutionize its production and enable high-throughput screening of its derivatives.
Future research should explore the development of a continuous flow synthesis for this compound. This would involve designing a sequence of interconnected reactors, each performing a specific chemical transformation. mdpi.com The use of immobilized reagents and catalysts within the flow system can simplify purification and allow for their reuse, further enhancing the process's green credentials. thieme-connect.de
Automation of the flow synthesis platform would enable the rapid and systematic variation of reaction parameters to optimize the synthesis. vapourtec.com Moreover, an automated system could be programmed to synthesize a library of derivatives by introducing different building blocks at specific points in the flow sequence. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery or for tuning the properties of functional materials. vapourtec.com
Advanced Functional Material Development
The rigid and three-dimensional nature of the spiroketal scaffold makes it an attractive building block for the creation of advanced functional materials. wikipedia.orgresearchgate.net The presence of a reactive amine group in this compound provides a handle for its incorporation into larger molecular architectures.
One area of exploration is the use of this compound as a monomer in polymer synthesis . vapourtec.com The resulting polymers could possess unique thermal, mechanical, or optical properties due to the spiroketal units. For example, incorporating this spiroketal amine into a polymer backbone could enhance its rigidity and thermal stability.
Another exciting prospect is the development of spiroketal-based scaffolds for tissue engineering . nih.govyoutube.com The biocompatibility and defined three-dimensional structure of spiroketals could be leveraged to create scaffolds that mimic the extracellular matrix, promoting cell growth and tissue regeneration. The amine group could be used to attach bioactive molecules to the scaffold surface.
Furthermore, the unique electronic properties that can arise from the spirocyclic structure suggest potential applications in organic electronics . Research could focus on synthesizing derivatives of this compound for use as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
| Material Application | Role of this compound | Potential Properties and Advantages |
| Polymers | Monomer or cross-linking agent. vapourtec.com | Enhanced thermal stability, rigidity, and specific optical properties. |
| Tissue Engineering Scaffolds | Building block for biocompatible and biodegradable scaffolds. nih.gov | Defined 3D architecture, potential for surface functionalization. |
| Organic Electronics | Component in organic semiconductors or charge-transporting layers. | Tunable electronic properties due to the spiro-conjugation. |
Expanding the Scope of Mechanistic Biological Investigations
Spiroketals are found in a wide range of biologically active natural products, exhibiting activities such as antifungal, antiparasitic, and anticancer effects. wikipedia.orgnih.govnih.gov The spiroketal motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govrsc.org
A crucial future direction for this compound is to undertake comprehensive biological screening to identify its potential therapeutic applications. This would involve testing the compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels. pharmacologyeducation.org
Once a biological activity is identified, mechanistic studies will be essential to understand how the molecule exerts its effect at the molecular level. mdpi.com This could involve techniques such as X-ray crystallography to determine the binding mode of the compound to its target protein, and various biochemical and cell-based assays to elucidate its mechanism of action.
Structure-activity relationship (SAR) studies will also be critical. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for activity and optimize the compound's potency and selectivity. nih.gov
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 2,6-Dioxaspiro[4.5]decan-9-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via spirocyclization of ketone precursors followed by reductive amination. For example, a ketone intermediate (e.g., 1,4-dioxaspiro[4.5]decan-8-one) can be reduced using NaBH₄ in methanol at 0°C, followed by amination with NH₃ or protected amines . Optimization involves adjusting reaction temperature (e.g., gradual warming to room temperature) and stoichiometry of reducing agents to improve yields (e.g., 61.3% yield achieved with NaBH₄) . Solvent choice (e.g., THF or dichloromethane) and purification via column chromatography are critical for purity .
Q. Which analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : Core techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm spirocyclic connectivity and amine proton environments .
- IR spectroscopy to identify amine N-H stretches (~3300 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .
- Elemental analysis to validate molecular formula (e.g., C₈H₁₅NO₂) .
- Melting point determination to assess purity .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Methodological Answer : Use enzyme inhibition assays (e.g., cholinesterase or kinase assays) due to structural parallels with bioactive spiro compounds . For example, acridine-derived spiro analogs show activity against neurodegenerative disease targets . Cell viability assays (e.g., MTT) in neuronal or cancer cell lines can screen for cytotoxicity or therapeutic potential .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral auxiliaries : Introduce enantioselective catalysts (e.g., BINOL-derived ligands) during ketone reduction or amination steps to control axial chirality .
- Stereospecific reagents : Use (R)- or (S)-configured amines in nucleophilic substitution reactions to direct spiro center configuration .
- Crystallization-induced asymmetric transformation : Recrystallize intermediates in chiral solvents to enrich enantiomeric excess .
Q. How can advanced spectroscopic methods resolve ambiguities in structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Map through-space and through-bond correlations to distinguish spirocyclic vs. fused-ring structures .
- X-ray crystallography : Resolve absolute configuration and confirm spirocyclic geometry (e.g., bond angles and torsion angles) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns for complex derivatives .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Purity assessment : Use HPLC (>95% purity) to rule out impurities as confounding factors .
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, and enzyme concentration) .
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substituent effects on the spiro ring) to identify critical functional groups .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer :
- Prodrug design : Mask the amine group with acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) to enhance plasma stability .
- Formulation optimization : Use cyclodextrin encapsulation or liposomal delivery systems to mitigate hydrolysis of the ether linkages .
- pH-dependent studies : Conduct stability assays in buffers (pH 1–10) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
